

# A Technical Guide to 4-(4-Iodophenyl)-1-butanol: Synthesis and Potential Applications

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## Compound of Interest

Compound Name: 4-(4-Iodophenyl)-1-butanol

Cat. No.: B15333273

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(4-Iodophenyl)-1-butanol**, a versatile but under-documented aromatic alcohol. Due to a lack of specific published protocols for its synthesis and direct applications, this document outlines plausible synthetic routes and potential uses based on established chemical principles and the known functions of structurally related compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and application of this and similar molecules in medicinal chemistry and drug development.

## Chemical Properties and Data

**4-(4-Iodophenyl)-1-butanol** is a substituted aromatic alcohol with the following key properties:

Property	Value	Source
CAS Number	688798-44-9	N/A
Molecular Formula	C <sub>10</sub> H <sub>13</sub> IO	N/A
Molecular Weight	276.11 g/mol	N/A
Appearance	Not specified in literature; likely a solid or oil	N/A
Solubility	Expected to be soluble in common organic solvents	N/A

## Proposed Synthesis of 4-(4-Iodophenyl)-1-butanol

While a specific, peer-reviewed synthesis protocol for **4-(4-Iodophenyl)-1-butanol** is not readily available in the scientific literature, established organic chemistry reactions allow for the proposal of several viable synthetic pathways.

### Proposed Method 1: Grignard Reaction with Tetrahydrofuran (THF)

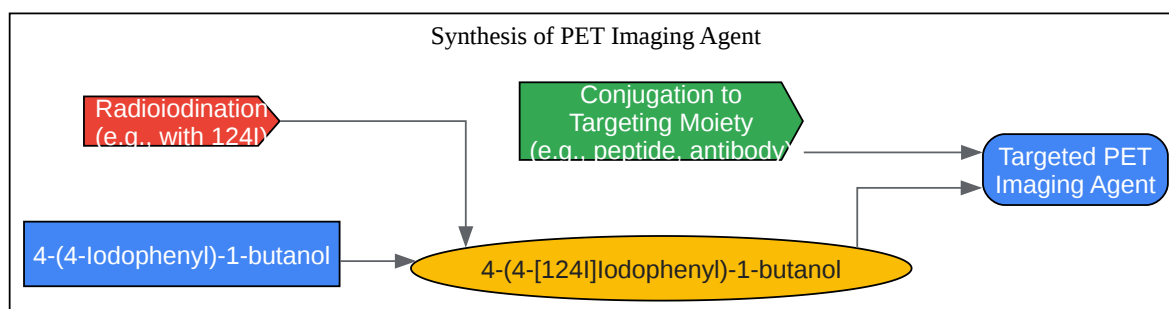
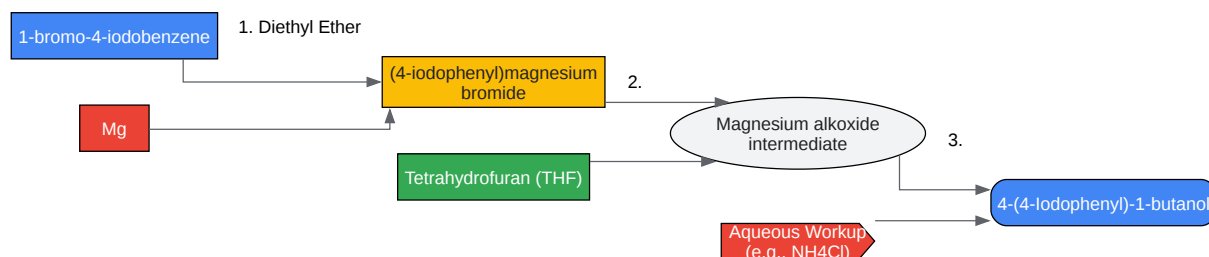
This approach adapts the known reaction of Grignard reagents with THF, which acts as a four-carbon electrophile after ring-opening.

Reaction Scheme:

- **Formation of the Grignard Reagent:** 1-bromo-4-iodobenzene is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or THF, to form (4-iodophenyl)magnesium bromide.
- **Reaction with THF:** The Grignard reagent then reacts with THF. The Lewis acidic magnesium center coordinates to the oxygen of THF, facilitating a nucleophilic attack by the iodophenyl group on an adjacent carbon, leading to ring-opening.
- **Hydrolytic Workup:** The resulting magnesium alkoxide is hydrolyzed with a weak acid (e.g., aqueous ammonium chloride) to yield **4-(4-Iodophenyl)-1-butanol**.

## Detailed Experimental Protocol (Proposed):

- Step 1: Grignard Reagent Formation
  - To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).
  - Add a small crystal of iodine to initiate the reaction.
  - Add a solution of 1-bromo-4-iodobenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel to the stirring magnesium. The reaction is exothermic and should be controlled by the rate of addition.
  - After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.
- Step 2: Reaction with Tetrahydrofuran
  - Cool the Grignard reagent solution to 0 °C.
  - Slowly add anhydrous tetrahydrofuran (THF) (1.5 eq) to the reaction mixture.
  - Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Step 3: Workup and Purification
  - Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.
  - Extract the aqueous layer with diethyl ether (3x).
  - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
  - Concentrate the solution under reduced pressure to obtain the crude product.
  - Purify the crude product by column chromatography on silica gel to yield **4-(4-iodophenyl)-1-butanol**.



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